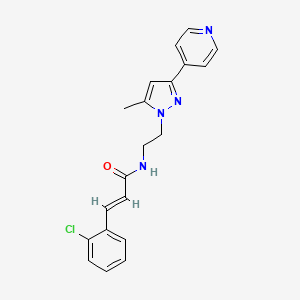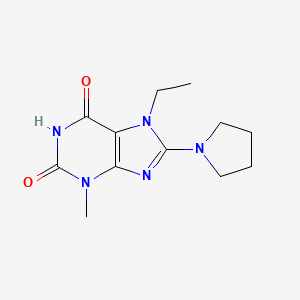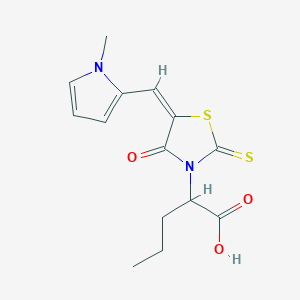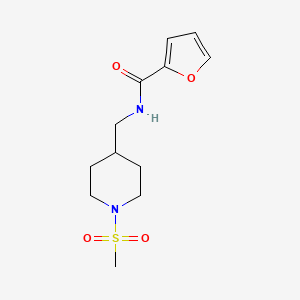![molecular formula C20H18Cl3F3N4O2 B2485292 8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 338761-14-1](/img/structure/B2485292.png)
8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related spiro compounds involves versatile methods, including reactions with nitrogen 1,3-binucleophiles, leading to derivatives through a Smiles-type rearrangement (Chimichi, Nesi, & Neri, 1984). Electrochemical methods have also been developed to facilitate the synthesis of trifluoromethylated spiro compounds under mild conditions without the requirement of chemical oxidants, offering a new synthetic strategy for fluorine-containing spirocyclic compounds (Lei et al., 2023).
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the structures of compounds with spiro configurations, revealing insights into their molecular geometry and conformation (Grassi, Cordaro, Bruno, & Nicolò, 2002). This technique provides a significant understanding of the spatial arrangement of atoms within the molecules.
Chemical Reactions and Properties
The reactivity of spiro compounds in various chemical reactions has been extensively studied. For example, copper-mediated trifluoromethylation coupled with dearomatization has been used to construct various trifluoromethylated spiro compounds, showing excellent regioselectivity and diastereoselectivity (Han, Wang, Liu, & Wang, 2014).
Physical Properties Analysis
The crystalline structure and physical properties of spiro compounds have been characterized, revealing details about their conformational characteristics and rotational barriers. This information is crucial for understanding the relationship between structure and biological properties (Wen, 2002).
Chemical Properties Analysis
Spiro compounds exhibit a variety of chemical properties, including their reactivity in the presence of different reagents and conditions. The synthesis and some properties of related spiro compounds highlight their potential for further chemical modifications and applications in diverse fields (Kuroyan, Pogosyan, & Grigoryan, 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and crystal structure of derivatives of this compound have been extensively studied. For instance, the synthesis of various derivatives and their relationship with crystal structure has been explored, highlighting the role of substituents in supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
- Another study focused on the synthesis of trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes, investigating the impact of catalyst and temperature on reaction efficiency (Li, Shi, Yang, Kang, Zhang, & Song, 2014).
Chemical Reactions and Mechanisms
- Research on oxidative cyclization of olefinic precursors to synthesize azaspiro[4.5]decane systems has been conducted, discussing the stereoselectivity obtained in the intramolecular cyclization process (Martin‐Lopez & Bermejo, 1998).
- Investigations into the synthesis of sulfur-containing heterocycles, including spiropyrimidinetriones and thioxopyrimidinediones, have been reported, offering insights into the structural requirements of these compounds (Reddy, Babu, & Padmavathi, 2001).
Potential Pharmacological Applications
- Some studies have synthesized spirooxazolidine-2,4-dione derivatives related to this compound, evaluating their potential as cholinergic agents and exploring their structural requirements for muscarinic activity (Tsukamoto, Ichihara, Wanibuchi, Usuda, Hidaka, Harada, & Tamura, 1993).
- Research on diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives has been carried out, examining their binding to extracellular allosteric sites and their potential to induce endocytosis of chemokine receptors (Shukla, Ajram, Begg, Evans, Graves, Hodgson, Lynn, Miah, Percy, Procopiou, Richards, & Slack, 2016).
Zukünftige Richtungen
The future directions for the research and application of TFMP derivatives, such as the compound , are promising. It is expected that many novel applications of TFMP will be discovered in the future . These compounds have found use in the protection of crops from pests, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Eigenschaften
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl3F3N4O2/c21-13-1-2-16(14(22)10-13)28-18(31)30-7-8-32-19(30)3-5-29(6-4-19)17-15(23)9-12(11-27-17)20(24,25)26/h1-2,9-11H,3-8H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNKDBRWKUJTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide](/img/structure/B2485209.png)


![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-propan-2-yloxybenzamide](/img/structure/B2485223.png)
![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2485224.png)
![1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2485226.png)
![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2485227.png)

![N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2485230.png)
